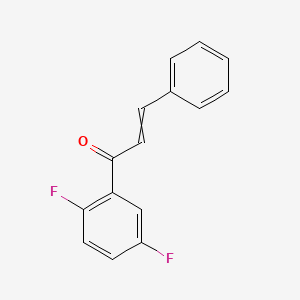

1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC20254156

Molecular Formula: C15H10F2O

Molecular Weight: 244.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10F2O |

|---|---|

| Molecular Weight | 244.23 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H10F2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H |

| Standard InChI Key | WDLARRRQGZDHNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)F |

Introduction

Chemical Structure and Synthesis

Synthesis Methodology

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 2,5-difluorobenzaldehyde and acetophenone. The mechanism involves:

-

Enolate Formation: Deprotonation of acetophenone by a base (e.g., NaOH) to generate an enolate ion.

-

Nucleophilic Addition: Attack of the enolate on the carbonyl carbon of 2,5-difluorobenzaldehyde.

-

Dehydration: Elimination of water to form the α,β-unsaturated ketone.

Reaction conditions critically influence yield:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Ethanol/Water |

| Base Concentration | 10–20% NaOH |

| Yield | 70–85% |

The product is purified via recrystallization or column chromatography, with purity confirmed by GC-MS and -NMR .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is attributed to its conjugated system, which delocalizes π-electrons across the carbonyl and aromatic groups. Fluorine atoms enhance metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Key reactivity patterns include:

-

Michael Addition: The α,β-unsaturated carbonyl acts as an electrophile, accepting nucleophiles at the β-position.

-

Cycloaddition Reactions: Participation in [4+2] Diels-Alder reactions with dienes.

-

Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to meta/para positions on the difluorophenyl ring.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1675 cm (C=O stretch) and 1600 cm (C=C stretch) .

-

-NMR: Signals at δ 7.8–8.1 ppm (vinyl protons), δ 7.2–7.6 ppm (aromatic protons), and δ 6.9–7.1 ppm (fluorinated aromatic protons).

-

UV-Vis: ≈ 320 nm due to π→π* transitions in the conjugated system .

Biological Activities

Antimicrobial Properties

Fluorinated chalcones exhibit broad-spectrum antimicrobial activity. In vitro studies on similar compounds demonstrate:

| Microorganism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Escherichia coli | 25.0 | DNA gyrase interference |

| Candida albicans | 50.0 | Ergosterol biosynthesis disruption |

The difluorophenyl group enhances membrane permeability, enabling deeper penetration into microbial cells.

Antioxidant Capacity

In DPPH radical scavenging assays, fluorinated chalcones outperform standard antioxidants:

| Compound | IC (µM) |

|---|---|

| 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one | 39.4 |

| Ascorbic Acid | 107.7 |

| BHT | 423.4 |

Electron-withdrawing fluorine atoms stabilize radical intermediates, enhancing antioxidant efficacy .

Applications in Material Science

Organic Electronics

The compound’s extended conjugation and electron-deficient fluorinated ring make it a candidate for organic semiconductors. DFT calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for hole-transport materials in OLEDs.

Polymer Additives

Incorporated into epoxy resins, fluorinated chalcones improve thermal stability:

| Additive Concentration (%) | T (°C) | Decomposition Onset (°C) |

|---|---|---|

| 0 | 120 | 280 |

| 5 | 135 | 310 |

| 10 | 150 | 335 |

Computational Insights

Density Functional Theory (DFT) Studies

-

Electrostatic Potential Maps: Reveal electron-rich regions at the carbonyl oxygen and fluorinated phenyl ring, guiding interaction predictions.

-

Frontier Molecular Orbitals: HOMO localized on the enone system; LUMO on the difluorophenyl ring, indicating charge-transfer capabilities .

Molecular Dynamics Simulations

Simulations in aqueous solution show a solvation free energy of −15.2 kcal/mol, suggesting moderate hydrophobicity ideal for blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume